5,6-Dibromoindoline-2,3-dione

Description

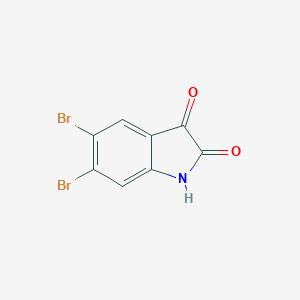

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dibromo-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIYOAMJNNOSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496029 | |

| Record name | 5,6-Dibromo-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17826-05-0 | |

| Record name | 5,6-Dibromoisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17826-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dibromo-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,6-Dibromoindoline-2,3-dione chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 5,6-Dibromoindoline-2,3-dione. This document is intended for an audience with a technical background in chemistry and pharmacology.

Chemical Structure and Identification

This compound, also known as 5,6-dibromoisatin, is a halogenated derivative of the indole nucleus. The core structure consists of a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring, which is functionalized with two ketone groups at positions 2 and 3. The bromine atoms are substituted at the 5th and 6th positions of the benzene ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 17826-05-0[1] |

| Chemical Formula | C₈H₃Br₂NO₂[1] |

| Molecular Weight | 304.92 g/mol |

| SMILES | C1=C2C(=CC(=C1Br)Br)NC(=O)C2=O[1] |

| InChI Key | BHIYOAMJNNOSLP-UHFFFAOYSA-N |

| PubChem CID | 12391889[1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the literature. The available information suggests it is a solid at room temperature. For comparative purposes, the properties of a related isomer, 5,7-Dibromoisatin, are provided below.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Solid (Predicted) |

| Melting Point | Not available. (For comparison, the melting point of 5,7-Dibromoisatin is 250-255 °C) |

| Boiling Point | Not available |

| Solubility | Expected to be poorly soluble in water, with some solubility in organic solvents like DMSO and DMF. |

Synthesis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-(hydroxyimino)-N-(4,5-dibromophenyl)acetamide (Isonitrosoacetanilide intermediate)

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, dissolve chloral hydrate (0.15 mol) in water (400 mL).

-

Add sodium sulfate (0.8 mol) to the solution and stir vigorously.

-

In a separate beaker, dissolve 4,5-dibromoaniline (0.1 mol) in water (100 mL) and add concentrated hydrochloric acid (0.3 mol) dropwise.

-

Add the aniline solution to the chloral hydrate solution.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (0.33 mol) in water (100 mL).

-

Heat the reaction mixture to boiling and add the hydroxylamine solution dropwise over 10-15 minutes.

-

Continue boiling for an additional 1-2 minutes until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate.

-

Filter the precipitate, wash with cold water, and dry.

Step 2: Synthesis of this compound

-

Preheat concentrated sulfuric acid (10V/W of the intermediate) to 50 °C in a flask with vigorous stirring.

-

Slowly add the dried 2-(hydroxyimino)-N-(4,5-dibromophenyl)acetamide from Step 1 in batches, maintaining the temperature between 65-75 °C.

-

After the addition is complete, heat the mixture to 80 °C for 15 minutes.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

The crude this compound will precipitate.

-

Filter the solid, wash thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetic acid) to obtain the purified product.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound is readily available. The following tables provide predicted data based on the analysis of related compounds, such as 5-bromoindoline-2,3-dione, and general principles of spectroscopy.

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11.5 | Singlet | N-H |

| ~7.8 | Singlet | H-4 |

| ~7.9 | Singlet | H-7 |

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~184 | C=O (C3) |

| ~160 | C=O (C2) |

| ~150 | C7a |

| ~138 | C3a |

| ~128 | C7 |

| ~125 | C4 |

| ~118 | C-Br (C5 or C6) |

| ~116 | C-Br (C6 or C5) |

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

-

N-H stretch: A broad peak around 3200-3400 cm⁻¹

-

C=O stretches (ketone): Two strong peaks in the region of 1700-1750 cm⁻¹

-

C=C stretch (aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹

-

C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of 304.92, with accompanying peaks at M+2 and M+4 due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).

Biological Activity and Potential Applications

While there is no specific biological activity data reported for this compound, the isatin scaffold and its halogenated derivatives are known to exhibit a wide range of pharmacological activities.

-

Anticancer Activity: Many substituted isatins have demonstrated potent anticancer properties through various mechanisms, including the inhibition of kinases, caspases, and tubulin polymerization. Halogen substitution, particularly with bromine, has often been shown to enhance cytotoxic activity against various cancer cell lines.

-

Antiviral Activity: Isatin derivatives have been investigated as inhibitors of viral replication for a number of viruses, including HIV and influenza.

-

Other Activities: The isatin core is also associated with antibacterial, antifungal, and anti-inflammatory properties.

The presence of two bromine atoms on the benzene ring of this compound may significantly influence its lipophilicity, electronic properties, and ability to form halogen bonds, potentially leading to unique biological activities. Further research is warranted to explore the pharmacological profile of this specific compound.

Caption: Workflow for the synthesis, characterization, and biological evaluation.

Conclusion

This compound is a halogenated isatin derivative with potential for further investigation in drug discovery and development. While detailed experimental data for this specific compound is sparse, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the known chemistry and pharmacology of related compounds. Further empirical studies are necessary to fully elucidate its properties and therapeutic potential.

References

5,6-Dibromoindoline-2,3-dione CAS number and molecular weight

This technical guide provides a comprehensive overview of 5,6-Dibromoindoline-2,3-dione, also known as 5,6-dibromoisatin, for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, potential biological activities, and relevant experimental protocols.

Core Compound Information

This compound is a halogenated derivative of isatin (1H-indole-2,3-dione). Isatin and its derivatives are a well-studied class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of bromine atoms to the indole core can significantly modulate the compound's physicochemical properties and biological activity.

Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 17826-05-0 | Internal Search |

| Molecular Formula | C₈H₃Br₂NO₂ | Internal Search |

| Molecular Weight | 304.92 g/mol | Internal Search |

| Synonyms | 5,6-Dibromoisatin, 5,6-Dibromo-1H-indole-2,3-dione | Internal Search |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Melting Point | >250 °C (for 5,7-dibromoisatin) | [1] |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like DMSO and DMF | Inferred from related compounds |

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of isatin. The regioselectivity of the bromination is dependent on the reaction conditions. While a specific protocol for the 5,6-dibromo isomer is not extensively detailed in the literature, a general approach can be inferred from the synthesis of other brominated isatins, such as the 5,7-dibromo derivative.[2]

Experimental Protocol: Synthesis

The following is a plausible experimental protocol for the synthesis of this compound, adapted from procedures for related compounds.

-

Dissolution: Dissolve isatin in a suitable solvent, such as glacial acetic acid or ethanol, in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Bromination: While stirring, add a stoichiometric amount of bromine, dissolved in the same solvent, dropwise to the isatin solution. The reaction temperature should be carefully controlled, as it can influence the position of bromination.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol, water) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the broader class of halogenated isatins exhibits significant pharmacological potential. Furthermore, studies on the related compound, 5,6-dibromoindole, provide insights into a potential mechanism of action.

Interaction with Nuclear Receptor Nurr1

Recent research has shown that di-halogenated indoles, including 5,6-dichloro and 5,6-dibromoindole, can bind to the ligand-binding domain (LBD) of the nuclear receptor Nurr1.[3][4] Nurr1 is a critical transcription factor for the development and maintenance of dopaminergic neurons, making it a target of interest for neurodegenerative diseases like Parkinson's.

Interestingly, while these di-halogenated indoles bind to Nurr1, they do not appear to activate the transcription of Nurr1 target genes such as tyrosine hydroxylase (TH) and the vesicular monoamine transporter 2 (VMAT2), in contrast to their mono-halogenated counterparts (e.g., 5-bromoindole).[3] This suggests that 5,6-dihalogenated indoles may act as modulators or antagonists of Nurr1 activity, or they may bind to a different site on the receptor, leading to a different functional outcome.[3][4]

General Biological Activities of Halogenated Isatins

-

Anticancer Activity: Many isatin derivatives have been investigated for their potential as anticancer agents. The mechanism of action often involves the inhibition of various protein kinases, tubulin polymerization, or the induction of apoptosis.

-

Antimicrobial Activity: Halogenated isatins have demonstrated activity against a range of bacteria and fungi. The presence of halogens can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

Detailed Experimental Protocols

Characterization of this compound

The following characterization methods would be essential to confirm the identity and purity of the synthesized compound. Expected results are inferred from data on related brominated isatins.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be characteristic of the 5,6-disubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule, including the two characteristic carbonyl carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching vibration, the aromatic C-H stretching, and the two C=O stretching vibrations of the dione moiety.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two bromine atoms.

References

- 1. 5,7-Dibromoisatin 97 6374-91-0 [sigmaaldrich.com]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Solubility Profile of 5,6-Dibromoindoline-2,3-dione: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 5,6-Dibromoindoline-2,3-dione, also known as 5,6-dibromoisatin. Designed for researchers, scientists, and professionals in drug development, this document compiles available data and methodologies to facilitate the use of this compound in various scientific applications. Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages information on the parent compound, isatin, and related halogenated derivatives to provide a robust predictive framework.

Introduction to this compound

This compound is a halogenated derivative of isatin, a versatile heterocyclic compound with a wide range of biological activities. The introduction of bromine atoms onto the indole scaffold can significantly modulate its physicochemical properties, including solubility, and biological activity. A thorough understanding of its solubility in common organic solvents is paramount for its application in chemical synthesis, purification, formulation, and biological screening assays.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and predictive assessment can be made based on the known solubility of isatin and the physicochemical effects of halogenation. The two bromine atoms on the benzene ring of the indoline core are expected to increase the molecule's molecular weight and lipophilicity. This generally leads to decreased solubility in polar solvents and potentially increased solubility in non-polar organic solvents compared to the parent isatin.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This is an estimation and empirical verification is strongly recommended.

| Solvent Class | Common Solvents | Predicted Qualitative Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Very Low / Insoluble | The significant increase in lipophilicity due to the two bromine atoms is expected to overcome the polar contributions of the amide and ketone groups, leading to poor solubility in highly polar protic solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | Soluble to Highly Soluble | These solvents are effective at solvating polar functional groups and can also interact favorably with the aromatic system. DMF and DMSO are often excellent solvents for isatin derivatives.[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Slightly Soluble to Soluble | THF is expected to be a better solvent than diethyl ether due to its higher polarity. Solubility is likely to be moderate.[1] |

| Halogenated | Dichloromethane (DCM), Chloroform | Slightly Soluble to Soluble | These solvents are of intermediate polarity and are often used in the synthesis and purification of organic compounds. Isatin itself shows some solubility in dichloromethane.[2][3] |

| Aromatic | Toluene, Benzene | Slightly Soluble | The aromatic nature of these solvents can interact with the benzene ring of the dibromoindoline-dione, but the polar functional groups may limit high solubility. Isatin has low solubility in toluene.[1] |

| Non-Polar | Hexane, Cyclohexane | Insoluble | The polarity from the dione and amide functionalities will prevent dissolution in highly non-polar aliphatic solvents. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.01 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Accurately add a known volume or mass of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered solution to determine its mass.

-

Dilute a known volume or mass of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) using the determined concentration and the dilution factor.

Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

-

Visualized Workflows

The following diagrams illustrate a representative synthetic workflow for a halogenated isatin and a logical workflow for the experimental determination of solubility.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Potential Biological Activities of Dibrominated Isatins

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The introduction of bromine atoms into the isatin core, particularly at the 5 and 7 positions, has been shown to enhance the cytotoxic and other biological potencies of these compounds. This technical guide provides a comprehensive overview of the current research on dibrominated isatins, focusing on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. The information is presented with detailed experimental protocols, quantitative data, and visual representations of key biological pathways to aid in further research and drug development endeavors.

Anticancer Activities of Dibrominated Isatins

The most extensively studied biological activity of dibrominated isatins is their potential as anticancer agents. Various derivatives of 5,7-dibromoisatin have demonstrated significant cytotoxicity against a range of human cancer cell lines.

Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activities of several 5,7-dibromoisatin derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5,7-dibromoisatin | U937 (human monocyte-like histiocytic lymphoma) | Potent | [1] |

| N-benzyl 5,7-dibromoisatin | MDA-MB-231 (metastatic breast adenocarcinoma) | Potent | [1] |

| Analog 6 | HT29 (colon) | 1.56 | [1] |

| A549 (lung) | 2.13 | [1] | |

| Analog 11 | HT29 (colon) | 1.14 | [1] |

| UACC903 (melanoma) | 2.06-2.89 | [1] | |

| A549 (lung) | 2.53 | [1] | |

| Analog 13 | HT29 (colon) | 1.09 | [1] |

| Analog 5 | MCF-7 (breast) | Most promising | [1] |

| Analog 9 | MCF-7 (breast) | Most promising | [1] |

| Analog 12 | MCF-7 (breast) | Most promising | [1] |

| A549 (lung) | 2.41 | [1] | |

| MeOIstDmMor | A549 (lung) | 2.52 | [2] |

| MeOIstMor | MCF-7 (breast) | 2.93 | [2] |

Mechanism of Action

The anticancer activity of dibrominated isatins is attributed to their ability to interfere with crucial cellular processes, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways like the Akt pathway.

Several 5,7-dibromo-N-alkylisatin derivatives have been identified as potent microtubule destabilizing agents.[2] They act by binding to the colchicine binding site on β-tubulin, which inhibits microtubule polymerization. This disruption of microtubule dynamics leads to mitotic arrest and ultimately suppresses tumor cell growth.[3]

dot

Certain 5,7-dibromoisatin analogs have been shown to be dual inhibitors, targeting both tubulin polymerization and the Akt signaling pathway.[1] The Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. By suppressing the phosphorylation and protein levels of Akt, these compounds can induce apoptosis in cancer cells.[1]

dot

Experimental Protocols

A general synthetic scheme for N-alkylated 5,7-dibromoisatin derivatives involves the alkylation of 5,7-dibromoisatin with various alkyl halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).[1]

dot

Protocol for the Synthesis of 5,7-Dibromo-N-(3'-chloropropyl)isatin:

-

Dissolve 5,7-dibromoisatin (1 g, 3.28 mmol) in anhydrous DMF (30 mL) and cool on ice with stirring.[1]

-

Add solid K2CO3 (544 mg, 3.94 mmol) in one portion.[1]

-

Bring the dark-colored suspension to room temperature and stir for an additional hour.[1]

-

Slowly add 1-bromo-3-chloropropane (620 mg, 3.94 mmol, 0.387 mL) with constant stirring.[1]

-

Stir the reaction mixture at 80 °C for 4–8 hours, monitoring the consumption of the starting material by TLC.[1]

-

Pour the reaction mixture into HCl (0.5 M, 50 mL) and extract with ethyl acetate (3 x 50 mL).[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Treat the cells with various concentrations of the dibrominated isatin compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

This cell-free in vitro assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

-

Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), and GTP.

-

Add the test compound (dibrominated isatin derivative) or a control vehicle to the reaction mixture.

-

Monitor the increase in absorbance at 340 nm over time at 37°C, which corresponds to the rate of tubulin polymerization.

-

Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect.

Western blotting is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.

Protocol:

-

Treat cells with the dibrominated isatin compound for a specified time.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total Akt and phosphorylated Akt (p-Akt).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of total and phosphorylated Akt.

Other Potential Biological Activities

While the anticancer properties of dibrominated isatins are the most well-documented, research also suggests their potential in other therapeutic areas.

Anticonvulsant Activity

A series of 5,7-dibromoisatin semicarbazones have been synthesized and evaluated for their anticonvulsant and CNS depressant activities.[4][5] Some of these compounds exhibited a prominent anticonvulsant effect with little or no neurotoxicity in mouse models.[4][5]

Antimicrobial and Antiviral Activities

Isatin derivatives, in general, are known to possess a broad spectrum of antimicrobial and antiviral activities.[6][7][8][9][10] While specific studies focusing solely on the antimicrobial and antiviral properties of dibrominated isatins are less common, the halogenation at the 5 and 7 positions is generally considered to enhance biological activity.[11][12] For instance, brominated isatin derivatives have shown favorable antimicrobial activity.[7] One study reported that a bromo derivative of an isatin sulfonamide inhibited HCV RNA synthesis with an EC50 of 19 µg/ml.[13]

Enzyme Inhibition

Isatin and its derivatives have been shown to inhibit various enzymes.[14] For example, N-alkyl isatins have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[15] Dibrominated isatins, with their increased lipophilicity, could potentially exhibit enhanced inhibitory effects on certain enzymes, a hypothesis that warrants further investigation.

Conclusion and Future Directions

Dibrominated isatins represent a promising class of compounds with significant potential for the development of new therapeutic agents, particularly in the field of oncology. Their dual mechanism of action, involving both the disruption of microtubule dynamics and the inhibition of critical signaling pathways, makes them attractive candidates for overcoming drug resistance. Further research is warranted to explore the full therapeutic potential of dibrominated isatins, including their efficacy against a broader range of cancer types, their in vivo activity and pharmacokinetic profiles, and their potential as antimicrobial, antiviral, and enzyme-inhibiting agents. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of these promising compounds.

References

- 1. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. brieflands.com [brieflands.com]

- 8. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 13. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Halogenated Indoline-2,3-diones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-2,3-dione, commonly known as isatin, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for over a century. First synthesized in 1840 by Erdmann and Laurent through the oxidation of indigo, isatin and its derivatives have since been identified as endogenous compounds in mammals and are found in various natural sources. The versatility of the isatin core, with its reactive C3-keto group and modifiable aromatic ring, has led to the development of a vast library of derivatives with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.

Among the most promising modifications to the isatin scaffold is the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the aromatic ring. Halogenation can significantly alter the physicochemical properties of the molecule, such as lipophilicity, electronic character, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of halogenated indoline-2,3-diones, with a focus on their applications in drug discovery and development.

Historical Perspective

The journey of halogenated isatins begins with the parent molecule, isatin, which was first prepared by the oxidation of indigo dye with nitric and chromic acids in 1840. The classical Sandmeyer synthesis, developed in the early 20th century, provided a more general route to isatins from anilines and remains a cornerstone of isatin chemistry.

The introduction of halogens to the isatin ring followed the development of aromatic halogenation techniques. While the precise first synthesis of each halogenated derivative is not always clearly documented in readily available literature, early methods for the synthesis of halogenated indigo derivatives paved the way for their isatin counterparts. For instance, the preparation of 5,7-di-iodoisatin was described by Kalb and Berrer in 1924, who synthesized it from dehydroindigo and iodine monochloride. The synthesis of 5,7-dibromoisatin was later developed based on the direct bromination of isatin. The synthesis of chlorinated and fluorinated isatins became more common with the availability of appropriately substituted anilines for use in methods like the Sandmeyer synthesis.

Synthetic Methodologies and Experimental Protocols

The synthesis of halogenated indoline-2,3-diones can be broadly categorized into two approaches: direct halogenation of the pre-formed isatin ring and cyclization of pre-halogenated precursors. Several classical and modern synthetic methods are employed, with the choice of method often depending on the desired substitution pattern and the nature of the halogen.

Key Synthetic Routes:

-

Sandmeyer Isatin Synthesis: This is one of the most widely used methods, involving the reaction of a halogenated aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in strong acid.

-

Stolle Synthesis: This method involves the reaction of a halogenated aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid.

-

Gassman Isatin Synthesis: This one-pot synthesis utilizes a halogenated aniline and a ketone bearing a thioether substituent.

-

Direct Halogenation: Isatin itself can be directly halogenated using various reagents to yield mono- or poly-halogenated derivatives.

Detailed Experimental Protocol: Sandmeyer Synthesis of 5-Chloroisatin

This protocol is adapted from the procedure described by Islam et al. (2007).[1]

Step 1: Synthesis of p-Chlorooximinoacetanilide

-

In a suitable reaction vessel, prepare a solution of chloral hydrate (10.92 g, 0.06 mol) and sodium sulfate (saturated aqueous solution, 157.75 ml).

-

Separately, dissolve p-chloroaniline (8 g, 0.06 mol) in water with the aid of concentrated hydrochloric acid (5.21 ml).

-

To the reaction vessel, add the p-chloroaniline solution followed by a solution of hydroxylamine hydrochloride (13.35 g, 0.19 mol) in water.

-

Heat the reaction mixture.

-

The crude product, p-chlorooximinoacetanilide, will precipitate as a pale brown solid.

-

Filter the solid, wash with cold water, and recrystallize from ethyl acetate to yield a brown powdered solid.

Step 2: Cyclization to 5-Chloroisatin

-

Carefully add dry p-chlorooximinoacetanilide (6 g, 0.03 mol) to concentrated sulfuric acid (21.99 ml) while maintaining the temperature between 70-80°C.

-

After the addition is complete, cool the solution to room temperature.

-

Pour the reaction mixture onto 10-12 volumes of crushed ice.

-

The crude 5-chloroisatin will precipitate as a pink-red solid.

-

Filter the solid, wash thoroughly with cold water, and dry in a vacuum desiccator.

-

Recrystallize the crude product from ethyl acetate to afford pure 5-chloroisatin as a brick-red powdered solid.

Detailed Experimental Protocol: Synthesis of 5,7-Dibromoisatin

This protocol is adapted from the procedure described by Vine et al. (2007).[2]

-

Dissolve isatin (5.0 g, 34 mmol) in 100 mL of 95% ethanol by warming and stirring.

-

While maintaining the temperature of the solution between 70-75°C, add bromine (16.3 g, 102 mmol, 5.2 mL) dropwise with continuous stirring.

-

After the addition is complete, cool the solution to room temperature and then place it on ice for 30 minutes to facilitate precipitation.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and then with cold ethanol.

-

Recrystallize the crude product from ethanol to yield bright orange-red crystals of 5,7-dibromoisatin.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of various halogenated indoline-2,3-diones.

Table 1: Synthesis of Halogenated Indoline-2,3-diones

| Compound | Starting Material | Synthetic Method | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| 5-Chloroisatin | p-Chloroaniline | Sandmeyer | Chloral hydrate, NH₂OH·HCl, H₂SO₄ | Heating | 70% | [1] |

| 5,7-Dibromoisatin | Isatin | Direct Bromination | Br₂ | Ethanol, 70-75°C | 60% | [2] |

| 5,7-Di-iodoisatin | 5,7,5',7'-Tetraiodoindigo | Oxidation | CrO₃, HNO₃ | Boiling | 60% | [3] |

| Fluorinated Isatin-Hydrazone 8 | Fluorinated Isatin | Condensation | 4-Nitrobenzylidene group | - | 57-71% (for series) | [3] |

Table 2: Anticancer Activity (IC₅₀ Values) of Halogenated Indoline-2,3-diones

| Compound | Halogen(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4l | 5-Br, 6-F, 7-Br | K562 (Leukemia) | 1.75 | [4] |

| HepG2 (Liver) | 3.20 | [4] | ||

| HT-29 (Colon) | 4.17 | [4] | ||

| Compound 4f | 7-Br | HT-29 (Colon) | 2.67 | [4] |

| Fluorinated Isatin-Hydrazone 8 | F | A549 (Lung) | 42.43 | [3] |

| HepG2 (Liver) | 48.43 | [3] | ||

| Isatin-coumarin hybrid | - | Various | ~1-5 | [5] |

| Isatin-pyrazole hybrid 36 | - | HCT-116 (Colon) | 2.6 | [6] |

| Isatin-indole conjugate 17 | - | ZR-75 (Breast) | 0.74 | [6] |

| Isatin–hydrazone hybrid 133 | - | MCF-7 (Breast) | 4.86 | [6] |

Biological Activity and Signaling Pathways

Halogenated indoline-2,3-diones exhibit a wide array of biological activities, with their anticancer properties being the most extensively studied. These compounds exert their effects by modulating various cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.

Anticancer Mechanisms:

-

Kinase Inhibition: Many halogenated isatins act as inhibitors of protein kinases that are crucial for cancer cell growth and survival. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[6][7] By blocking the activity of these kinases, these compounds can disrupt downstream signaling cascades that promote cell proliferation and angiogenesis.

-

Induction of Apoptosis: Halogenated isatins have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins.[8] These compounds can lead to a decrease in the levels of anti-apoptotic proteins like Bcl-2 and an increase in the activity of pro-apoptotic proteins, ultimately resulting in the activation of caspases and cell death.

-

Tubulin Polymerization Inhibition: Some isatin derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

Antiviral and Antimicrobial Activities:

Derivatives of halogenated isatins have also demonstrated promising activity against various viruses and microbes. The mechanisms of action are diverse and can involve the inhibition of viral enzymes or interference with microbial cellular processes.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by halogenated indoline-2,3-diones and a general workflow for their synthesis.

Caption: VEGFR2 Signaling Pathway Inhibition.

Caption: CDK2-Mediated Cell Cycle Progression Inhibition.

Caption: Bcl-2 Mediated Apoptosis Induction.

Caption: General Sandmeyer Synthesis Workflow.

Conclusion

Halogenated indoline-2,3-diones represent a rich and enduring area of research in medicinal chemistry. From their historical roots in the chemistry of indigo to their current status as promising scaffolds for the development of targeted therapeutics, these compounds have demonstrated remarkable versatility. The strategic incorporation of halogens has proven to be a powerful tool for modulating their biological activity, leading to potent inhibitors of key signaling pathways implicated in cancer and other diseases. The synthetic methodologies outlined in this guide, coupled with the growing understanding of their mechanisms of action, will continue to fuel the discovery and development of novel halogenated isatin-based drugs with improved efficacy and selectivity. Future research will likely focus on the development of more efficient and environmentally benign synthetic routes, as well as the exploration of novel biological targets for this privileged class of heterocyclic compounds.

References

- 1. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

- 2. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

A Theoretical and Experimental Guide to the Electronic Properties of 5,6-Dibromoindoline-2,3-dione

This technical guide offers an in-depth exploration of the theoretical and experimental approaches to understanding the electronic properties of 5,6-Dibromoindoline-2,3-dione, a member of the pharmacologically significant isatin family of heterocyclic compounds. While direct comprehensive theoretical studies on this specific molecule are not extensively available in public literature, this document constructs a robust framework based on established computational and experimental methodologies for closely related isatin derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Isatin and its derivatives are recognized for their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The electronic characteristics of these molecules are fundamental to their reactivity and biological function. Theoretical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for elucidating these properties at the molecular level.

Theoretical Calculations of Electronic Properties

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting the electronic structure and properties of isatin derivatives. A common and effective approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p), to perform geometry optimization and calculate electronic parameters.[2][3]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Isatin | -6.83 | -2.91 | 3.92 |

| 5-Fluoroisatin | -6.91 | -2.99 | 3.92 |

| 5-Chloroisatin | -6.94 | -3.21 | 3.73 |

| 5-Methylisatin | -6.61 | -2.80 | 3.81 |

| 5-Methoxyisatin | -6.23 | -2.85 | 3.38 |

Data sourced from a study on 5-substituted isatin derivatives and is intended for comparative purposes.[2]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In isatin derivatives, the electronegative oxygen atoms of the carbonyl groups typically represent regions of negative potential (nucleophilic sites), while the aromatic ring and the N-H group can exhibit positive potential (electrophilic sites).

Experimental Protocols

The synthesis and characterization of isatin derivatives are well-established processes in organic chemistry. The following protocols are based on common methodologies for the synthesis of substituted isatins.

Synthesis of 5-Substituted Indole-2,3-diones

A general and widely used method for the synthesis of 5-substituted indole-2,3-diones involves a two-step process starting from the corresponding 4-substituted aniline.[4]

Step 1: Synthesis of 4-Substituted Isonitroacetanilides

-

Chloral hydrate is dissolved in water, followed by the slow addition of sodium sulfate with vigorous stirring.

-

The 4-substituted aniline is dissolved in water, and concentrated hydrochloric acid is added dropwise.

-

The aniline solution is then added to the chloral hydrate solution.

-

A solution of hydroxylamine hydrochloride in water is added to the reaction mixture.

-

The mixture is heated until the reaction is complete, and then allowed to cool.

-

The resulting precipitate of the 4-substituted isonitroacetanilide is collected by filtration, washed with water, and dried.[4]

Step 2: Cyclization to 5-Substituted Indole-2,3-dione

-

The dried 4-substituted isonitroacetanilide is added portion-wise to concentrated sulfuric acid at a controlled temperature.

-

After the addition is complete, the mixture is heated to facilitate cyclization.

-

The reaction mixture is then cooled and poured onto crushed ice.

-

The precipitated 5-substituted indole-2,3-dione is collected by filtration, washed thoroughly with water to remove any residual acid, and dried.[4]

Characterization Techniques

The synthesized compounds are typically characterized using a variety of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and confirm the positions of substituents. For example, in a related compound, 1-allyl-5-bromoindoline-2,3-dione, characteristic proton signals were observed at δ 7.66, 7.62, and 6.75 ppm for the aromatic protons.

-

Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the characteristic C=O stretching vibrations of the dione moiety.

-

Melting Point Determination: The melting point is a crucial indicator of the purity of the synthesized compound.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical workflow for its theoretical analysis.

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 3. "Molecular Structure Vibrational & Electronic Properties of Some Isatin Derivatives" by Fatma K. fkandermili prof, Fatma M. Aldibashi S et al. [kijoms.uokerbala.edu.iq]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Novel Heterocyclic Compounds from 5,6-Dibromoindoline-2,3-dione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 5,6-Dibromoindoline-2,3-dione (also known as 5,6-dibromoisatin) as a key starting material. The methodologies outlined are based on established synthetic strategies for halogenated isatins and are intended to serve as a guide for the generation of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile building block for the synthesis of a wide array of heterocyclic systems. The electron-withdrawing nature of the two bromine atoms on the indole ring, coupled with the reactive dicarbonyl functionality, makes it an excellent substrate for various condensation and cycloaddition reactions. The resulting heterocyclic compounds are of significant interest due to their potential biological activities, including antimicrobial and anticancer properties. This document details the synthesis of pyrimidine and spiro-pyrazole derivatives, showcasing the utility of this compound in generating molecular diversity.

Synthesis of 6,7-Dibromo-2,4-diamino-pyrimido[4,5-b]indoles

This protocol describes the synthesis of pyrimidine-fused indoles through the cyclization of this compound with guanidine hydrochloride. This reaction provides a straightforward route to a class of compounds with potential as kinase inhibitors and for other therapeutic applications.

Experimental Protocol

Materials:

-

This compound

-

Guanidine hydrochloride

-

Anhydrous ethanol

-

Sodium ethoxide

-

Glacial acetic acid

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal (0.23 g, 10 mmol) in anhydrous ethanol (50 mL) with cooling.

-

To this solution, add this compound (3.05 g, 10 mmol) and guanidine hydrochloride (0.96 g, 10 mmol).

-

The reaction mixture is refluxed for 8-10 hours, with monitoring by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting solid is washed with cold water and then neutralized with a dilute solution of glacial acetic acid.

-

The crude product is filtered, dried, and recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF) to afford the pure 6,7-Dibromo-2,4-diamino-pyrimido[4,5-b]indole.

Data Presentation

| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Stoichiometric Ratio |

| This compound | 304.93 | 10 | 1 |

| Guanidine hydrochloride | 95.53 | 10 | 1 |

| Sodium ethoxide | 68.05 | 10 | 1 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |

| 6,7-Dibromo-2,4-diamino-pyrimido[4,5-b]indole | 345.98 | 3.46 | 75-85 |

Note: Expected yield is based on similar reactions with 5-bromoisatin.

Reaction Workflow

Caption: Workflow for the synthesis of 6,7-Dibromo-2,4-diamino-pyrimido[4,5-b]indole.

Synthesis of 5',6'-Dibromo-3-methyl-1-phenyl-1,5-dihydro-spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline]-2',6'(7'H)-dione

This protocol details a one-pot, three-component reaction for the synthesis of a novel spiro-heterocyclic compound. The reaction involves the condensation of this compound, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and Meldrum's acid. Spirooxindoles are a class of compounds with significant biological and pharmaceutical importance.

Experimental Protocol

Materials:

-

This compound

-

3-methyl-1-phenyl-1H-pyrazol-5-amine

-

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

-

Wet cyanuric chloride (catalyst)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

A mixture of this compound (3.05 g, 10 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.75 g, 10 mmol), Meldrum's acid (1.44 g, 10 mmol), and a catalytic amount of wet cyanuric chloride (0.1 g) is prepared.

-

The mixture is heated under solvent-free conditions at 100-110 °C for an appropriate time, with monitoring by TLC.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solid product is washed with water.

-

The crude product is purified by recrystallization from ethanol to yield the pure 5',6'-Dibromo-3-methyl-1-phenyl-1,5-dihydro-spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline]-2',6'(7'H)-dione.[1]

Data Presentation

| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Stoichiometric Ratio |

| This compound | 304.93 | 10 | 1 |

| 3-methyl-1-phenyl-1H-pyrazol-5-amine | 175.21 | 10 | 1 |

| Meldrum's acid | 144.12 | 10 | 1 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |

| Spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] derivative | 488.16 | 4.88 | 80-90 |

Note: Expected yield is based on similar reactions with 5-bromoisatin.[1]

Reaction Signaling Pathway

Caption: Proposed reaction pathway for the one-pot synthesis of the spiro-pyrazole derivative.

Conclusion

The protocols provided herein offer a foundation for the synthesis of novel and diverse heterocyclic compounds from this compound. These methodologies are adaptable and can be extended to a variety of nucleophiles and reaction partners, enabling the generation of libraries of compounds for biological screening. The resulting polycyclic and spiro-heterocyclic scaffolds are valuable additions to the chemical space available for drug discovery and development, particularly in the search for new antimicrobial and anticancer agents. Further studies are warranted to explore the full potential of these novel compounds.

References

Application Notes: Synthesis and Potential Applications of Schiff Bases Derived from 5,6-Dibromoindoline-2,3-dione

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds first reported by Hugo Schiff in 1864.[1] They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone.[1][2] The indole-2,3-dione (isatin) scaffold is a prominent heterocyclic motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][3]

The synthesis of Schiff bases from 5,6-Dibromoindoline-2,3-dione, a substituted isatin, combines the pharmacologically active isatin nucleus with the versatile imine functionality. This creates a class of compounds with significant potential for drug discovery and development. The reaction typically involves the nucleophilic attack of a primary amine on the electrophilic C-3 carbonyl carbon of the isatin ring, followed by the elimination of a water molecule to form the Schiff base.[3][4] These resulting compounds are of great interest to researchers for their potential as novel therapeutic agents.[5][6]

Potential Applications

-

Antimicrobial Agents: Schiff bases derived from isatin have demonstrated activity against various bacterial and fungal strains.[2][3] The incorporation of bromine atoms in the 5 and 6 positions of the indole ring may enhance this activity.

-

Anticancer Agents: The isatin core is a well-known scaffold in the design of anticancer drugs. Schiff base derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[1][6]

-

Enzyme Inhibitors: The imine group and the overall structure of these molecules make them suitable candidates for interacting with the active sites of enzymes, such as DNA gyrase, potentially leading to new classes of inhibitors.[6]

-

Coordination Chemistry: The azomethine nitrogen atom provides a site for coordination with metal ions, allowing for the synthesis of metal complexes with unique chemical properties and potential applications in catalysis and materials science.[5][7]

Experimental Protocol: Synthesis of Schiff Bases from this compound

This protocol outlines a general procedure for the synthesis of Schiff bases via the condensation of this compound with various primary amines.

1. Materials and Reagents

-

This compound

-

Various primary amines (e.g., aniline, p-toluidine, 2-aminophenol)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (catalyst)

-

Dichloromethane (for purification)

-

Hexane (for purification)

-

Standard laboratory glassware: round-bottom flasks, reflux condenser, beakers, Buchner funnel

-

Magnetic stirrer with hot plate

-

Filtration apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

2. Synthesis Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol) in absolute ethanol (25-30 mL). Stir the solution until the solid is completely dissolved.

-

Addition of Amine: To this solution, add an equimolar amount (1.0 mmol) of the selected primary amine.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[1][4]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath (typically around 78°C for ethanol).[1][8] Let the reaction proceed for 2-5 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture and spot them on a TLC plate, using a suitable solvent system (e.g., ethyl acetate/hexane) as the eluent. The formation of a new spot corresponding to the product and the disappearance of the reactant spots indicate the reaction's progression.

-

Isolation of Crude Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.[4]

3. Purification

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of a hot solvent, such as dichloromethane or ethanol.

-

Slowly add a non-polar solvent like hexane until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate the formation of pure crystals.

-

Filter the purified crystals, wash with cold hexane, and dry them in a vacuum oven.

4. Characterization

The structure and purity of the synthesized Schiff bases should be confirmed using standard analytical techniques:

-

Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

-

FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (C=N) stretching vibration, typically in the range of 1620-1640 cm⁻¹, and the disappearance of the C=O band from the isatin reactant.[3][9]

-

¹H NMR and ¹³C NMR Spectroscopy: NMR spectroscopy is used to confirm the overall structure of the molecule, showing characteristic chemical shifts for the protons and carbons in the aromatic rings and the imine group.

-

Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized compound, confirming the expected molecular formula.[9][10]

Data Summary

The following table summarizes representative data for Schiff bases synthesized from this compound and various primary amines. (Note: Data is hypothetical and for illustrative purposes).

| Primary Amine | Product Name | Yield (%) | Melting Point (°C) | Key FT-IR Data (cm⁻¹) (C=N Stretch) |

| Aniline | 3-(Phenylimino)-5,6-dibromoindolin-2-one | 85 | 210-212 | 1635 |

| 4-Methylaniline | 5,6-Dibromo-3-(p-tolylimino)indolin-2-one | 88 | 225-227 | 1632 |

| 4-Methoxyaniline | 5,6-Dibromo-3-((4-methoxyphenyl)imino)indolin-2-one | 90 | 218-220 | 1630 |

| 4-Chloroaniline | 5,6-Dibromo-3-((4-chlorophenyl)imino)indolin-2-one | 82 | 230-232 | 1638 |

Visualized Workflow and Reaction Scheme

The following diagrams illustrate the experimental workflow and the general reaction for the synthesis of Schiff bases from this compound.

References

- 1. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. bjbs.com.br [bjbs.com.br]

- 4. benchchem.com [benchchem.com]

- 5. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. ajabs.org [ajabs.org]

- 8. ijper.org [ijper.org]

- 9. ajol.info [ajol.info]

- 10. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Spiro-oxindoles using 5,6-Dibromoindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-oxindoles are a prominent class of heterocyclic compounds characterized by a spirocyclic junction at the C3 position of the oxindole core. This structural motif is a key feature in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The unique three-dimensional architecture of spiro-oxindoles makes them attractive scaffolds in drug discovery and development.

A robust and versatile method for the synthesis of spiro-oxindoles is the three-component 1,3-dipolar cycloaddition reaction. This reaction typically involves an isatin derivative, an α-amino acid, and a dipolarophile. The in situ generation of an azomethine ylide from the condensation of the isatin and the amino acid, followed by its cycloaddition with the dipolarophile, allows for the efficient and stereoselective construction of the spiro-pyrrolidinyl-oxindole framework.

This application note provides a detailed protocol for the synthesis of spiro-oxindoles using 5,6-dibromoindoline-2,3-dione as the isatin component. While specific examples utilizing this particular starting material are not extensively documented, the provided protocol is adapted from well-established procedures for other substituted isatins and is expected to be highly applicable.

Reaction Principle

The synthesis proceeds via a one-pot, three-component reaction. Initially, this compound reacts with an α-amino acid (e.g., L-proline or sarcosine) to form an unstable azomethine ylide intermediate through decarboxylative condensation. This 1,3-dipole then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile (e.g., an electron-deficient alkene) to afford the desired spiro-oxindole derivative with high regio- and stereoselectivity.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of spiro-pyrrolidinyl-oxindoles via 1,3-dipolar cycloaddition.

Materials:

-

This compound

-

L-proline or Sarcosine (α-amino acid)

-

Dipolarophile (e.g., (E)-chalcones, N-substituted maleimides, dimethyl acetylenedicarboxylate)

-

Solvent (e.g., Methanol, Ethanol, Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

To a solution of the dipolarophile (1.0 mmol) in the chosen solvent (10-15 mL) in a round-bottom flask, add this compound (1.0 mmol).

-

To this mixture, add the α-amino acid (L-proline or sarcosine, 1.2 mmol).

-

The reaction mixture is then stirred at room temperature or heated to reflux (typically 60-80 °C) and the progress of the reaction is monitored by TLC.

-

Upon completion of the reaction (as indicated by the disappearance of the starting materials), the reaction mixture is cooled to room temperature.

-

If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.

-

If no precipitate forms, the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure spiro-oxindole product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of spiro-oxindoles using various substituted isatins under typical three-component reaction conditions. These results can serve as a benchmark for the expected yields with this compound.

| Isatin Derivative | α-Amino Acid | Dipolarophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 5-Bromoisatin | L-proline | N-ethylmaleimide | EtOH | RT | 4 | 94 |

| Isatin | Sarcosine | (E)-Chalcone | MeOH | Reflux | 6 | 85 |

| 5-Nitroisatin | L-proline | Dimethyl Acetylenedicarboxylate | MeCN | Reflux | 8 | 88 |

| 5-Chloroisatin | Sarcosine | N-phenylmaleimide | EtOH | Reflux | 5 | 92 |

| 6-Chloroisatin | L-proline | (E)-Chalcone | MeOH | RT | 12 | 82 |

Mandatory Visualizations

Reaction Scheme:

Caption: General reaction scheme for the three-component synthesis of spiro-oxindoles.

Experimental Workflow:

Caption: Experimental workflow for the synthesis and purification of spiro-oxindoles.

Application Notes and Protocols: Preparation of 5,6-Dibromo-Isatin Derivatives as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4][5][6] The isatin scaffold is a versatile platform for the development of novel therapeutic agents, with modifications at the N-1, C-3, and aromatic ring positions leading to diverse pharmacological profiles.[3][6][7][8] Halogenation of the isatin ring, particularly bromination, has been shown to enhance cytotoxic activity against various cancer cell lines.[1][9][10] This document provides detailed protocols for the synthesis of 5,6-dibromo-isatin and its derivatives, as well as methods for evaluating their potential as anticancer agents.

Synthesis of 5,6-Dibromo-Isatin Derivatives

The synthesis of 5,6-dibromo-isatin derivatives typically involves a two-step process: the bromination of the isatin core, followed by derivatization at the N-1 or C-3 position.

Protocol 1: Synthesis of 5,6-Dibromo-Isatin

This protocol is adapted from general methods for the bromination of isatin.[10]

Materials:

-

Isatin

-

Bromine

-

Ethanol

-

Reflux apparatus

-

Stirring plate and magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve isatin in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heat the mixture to reflux.

-

Slowly add a solution of bromine in ethanol dropwise to the refluxing solution. The amount of bromine should be stoichiometrically calculated for di-substitution.

-

Maintain the reaction at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 5,6-dibromo-isatin.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Synthesis of N-Alkyl-5,6-Dibromo-Isatin Derivatives

This protocol describes the N-alkylation of the 5,6-dibromo-isatin core.

Materials:

-

5,6-dibromo-isatin

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Potassium carbonate (K2CO3) or Sodium hydride (NaH)

-

Acetonitrile or Dimethylformamide (DMF)

-

Stirring plate and magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a solution of 5,6-dibromo-isatin in acetonitrile or DMF, add a base such as potassium carbonate or sodium hydride.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl halide dropwise to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain the N-alkyl-5,6-dibromo-isatin derivative.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of 5,6-Dibromo-Isatin Schiff Bases (C-3 Derivatization)

This protocol details the synthesis of Schiff bases from the C-3 carbonyl group of 5,6-dibromo-isatin.

Materials:

-

5,6-dibromo-isatin

-

Primary amine (e.g., aniline, substituted anilines)

-

Ethanol or Glacial acetic acid

-

Reflux apparatus

-

Stirring plate and magnetic stirrer

Procedure:

-

Dissolve 5,6-dibromo-isatin in ethanol or glacial acetic acid in a round-bottom flask.

-

Add an equimolar amount of the primary amine to the solution.

-

Add a catalytic amount of glacial acetic acid if ethanol is used as the solvent.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

-

Collect the product by filtration, wash with cold ethanol, and dry.

-

Recrystallize the product from a suitable solvent for further purification.

Synthesis Workflow

References

- 1. Cytotoxicity study of some indophenines and isatin derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 2. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. seejph.com [seejph.com]

- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Route to 5,6-dibromo-N-substituted isatins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry and drug development. The isatin scaffold is considered a "privileged" structure, frequently appearing in molecules exhibiting diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. Substitution at the nitrogen atom (N-1 position) of the isatin core is a common strategy to modulate the physicochemical properties and pharmacological activity of these compounds. Furthermore, halogenation of the aromatic ring, particularly with bromine, can significantly enhance the biological efficacy of isatin derivatives. This document provides a detailed synthetic route to 5,6-dibromo-N-substituted isatins, valuable intermediates for the synthesis of novel therapeutic agents.

The synthesis of 5,6-dibromo-N-substituted isatins is typically a two-step process. The first step involves the direct bromination of isatin to yield 5,6-dibromoisatin. The subsequent step is the N-substitution of the 5,6-dibromoisatin core with various alkyl or aryl halides. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1]

Synthetic Workflow

The overall synthetic pathway involves the bromination of isatin followed by N-alkylation or N-arylation. This can be visualized in the following workflow diagram.

Caption: Synthetic workflow for the preparation of 5,6-dibromo-N-substituted isatins.

Data Presentation: Synthesis of N-substituted Bromo-isatins